AGI-5198

説明

AGI-5198は、変異型イソクエン酸デヒドロゲナーゼ1(IDH1)酵素の強力で選択的な阻害剤です。この化合物は、特にIDH1のR132HおよびR132C変異を標的にします。これらの変異は、神経膠腫や急性骨髄性白血病などの様々な癌でよく見られます。This compoundによるこれらの変異の阻害は、前臨床研究で有望な結果を示しており、癌治療のための潜在的な治療薬となっています .

準備方法

合成経路および反応条件: AGI-5198は、重要な中間体の形成とその後のカップリングを含む複数段階のプロセスで合成されます。合成は、N-シクロヘキシル-2-(3-フルオロ-N-[2-(2-メチルイミダゾール-1-イル)アセチル]アニリノ)-2-(2-メチルフェニル)アセトアミドの調製から始まります。この中間体は、次にアミド結合形成や環化などの様々な反応条件に供され、最終生成物が得られます .

工業生産方法: this compoundの工業生産には、高収率と高純度を確保するために合成経路の最適化が含まれます。これには、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して、目的の化合物を分離することが含まれます。生産プロセスはスケーラブルに設計されており、臨床および研究目的でthis compoundを大規模に製造することができます .

化学反応の分析

反応の種類: AGI-5198は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: this compoundは還元されて、化合物の還元された形態を生成することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によって酸化された誘導体が生成される場合があり、還元によってthis compoundの還元された形態が生成される場合があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: 変異型IDH1酵素を含む生化学経路を研究するためのツール化合物として使用されます。

生物学: IDH1阻害の細胞代謝と分化への影響を調査するために、細胞生物学および分子生物学研究で使用されます。

医学: 神経膠腫や急性骨髄性白血病など、IDH1変異のある癌の治療のための潜在的な治療薬として調査中です。

科学的研究の応用

Glioma Treatment

AGI-5198 has shown significant anti-tumor effects in glioma models. In vitro studies demonstrated that this compound inhibits the growth of the TS603 glioma cell line and reduces 2-HG production in a dose-dependent manner . In vivo experiments with established R132H-IDH1 glioma xenografts revealed that daily administration led to a 50-60% reduction in tumor growth without significant toxicity .

Chondrosarcoma

Research indicates that this compound also suppresses tumorigenic activity in IDH1-mutant human chondrosarcoma cells . The inhibition of D-2HG production was observed, further supporting its potential use in treating this type of cancer.

Acute Myeloid Leukemia (AML)

This compound is undergoing evaluation for its efficacy in treating acute myeloid leukemia, particularly in patients with IDH1 mutations. It has been structurally optimized into AG-120 for clinical trials targeting AML and cholangiocarcinoma .

Case Studies and Research Findings

Immunological Effects

Recent studies have highlighted the immunogenic properties of this compound when combined with radiation therapy. The combination treatment not only inhibited tumor growth but also induced immunogenic cell death by increasing the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and IL-6 from treated cells . This dual mechanism suggests that this compound could enhance anti-tumor immunity, making it a candidate for combination therapies.

作用機序

AGI-5198は、特にR132HおよびR132C変異を標的にして、変異型IDH1酵素を選択的に阻害することによって効果を発揮します。この阻害は、腫瘍の増殖と生存を促進する代謝物であるα-ケトグルタル酸からD-2-ヒドロキシグルタル酸への変換を防ぎます。D-2-ヒドロキシグルタル酸のレベルを低下させることで、this compoundは癌細胞の分化とアポトーシスを誘導し、腫瘍の増殖を阻害します .

類似の化合物:

AGI-6780: 変異型IDH1の別の選択的阻害剤ですが、特異性と効力は異なります。

GSK864: 化学構造の異なる変異型IDH1の強力な阻害剤です。

IDH-C35: this compoundと類似の化合物ですが、化学組成が異なります

独自性: this compoundは、IDH1のR132HおよびR132C変異に対する高い選択性と効力によりユニークです。この特異性により、野生型酵素に影響を与えることなく、変異型IDH1を標的に阻害することができ、潜在的な副作用を減らし、治療効果を高めることができます .

類似化合物との比較

AGI-6780: Another selective inhibitor of mutant IDH1, but with different specificity and potency.

GSK864: A potent inhibitor of mutant IDH1 with a different chemical structure.

IDH-C35: A compound similar to AGI-5198, but with variations in its chemical composition

Uniqueness: this compound is unique due to its high selectivity and potency for the R132H and R132C mutations in IDH1. This specificity allows for targeted inhibition of mutant IDH1 without affecting the wild-type enzyme, reducing potential side effects and increasing therapeutic efficacy .

生物活性

AGI-5198 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), particularly targeting the R132H and R132C mutations. This compound has garnered significant attention in cancer research, primarily due to its role in inhibiting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which is associated with various malignancies, including gliomas.

This compound functions as an allosteric, competitive inhibitor of the mIDH1 enzyme. By binding to the mutant enzyme, it effectively reduces the levels of D-2HG, which is implicated in tumorigenesis and metabolic dysregulation in cancer cells. The compound demonstrates a high selectivity for mIDH1 over wild-type IDH1 and IDH2, with an IC50 value of approximately 70 nM for the R132H mutation and 160 nM for R132C .

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits the growth of glioma cell lines harboring mIDH1 mutations. For instance, treatment with this compound led to a dose-dependent decrease in D-2HG levels in cell lines such as TS603 and JJ012, demonstrating its effectiveness in reducing this oncometabolite . The compound also induced histone demethylation (specifically H3K9me3) and inhibited cellular proliferation, further supporting its role as a therapeutic agent against IDH1-mutant cancers .

In Vivo Efficacy

The efficacy of this compound has been evaluated in various animal models. In a mouse model bearing mIDH1 gliomas, treatment with this compound resulted in a marked reduction in tumor growth and D-2HG production. Notably, the frequency of cells undergoing mitosis was significantly lower in treated groups compared to controls, indicating that this compound not only inhibits metabolic pathways but also affects cell cycle dynamics .

Table 1: Summary of In Vivo Findings

| Study | Model | Treatment | Key Findings |

|---|---|---|---|

| Rohle et al., 2013 | mIDH1 glioma xenograft | This compound | Reduced tumor growth; decreased D-2HG levels |

| Dowdy et al., 2020 | TS603 glioma cells | This compound | Inhibited proliferation; induced histone demethylation |

| PMC7880418 | mIDH1 mouse model | This compound + IR | Increased ATP release; reduced mitotic index |

Immunological Effects

This compound has also been shown to influence immune responses within the tumor microenvironment. In studies involving combination treatments with ionizing radiation (IR), this compound enhanced the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and IL-6 from treated cells. This suggests that this compound may promote immunogenic cell death, potentially enhancing anti-tumor immunity when used alongside other therapies .

Case Studies

Case Study: Glioma Patient Response

A clinical investigation into patients with gliomas harboring mIDH1 mutations revealed that those treated with this compound exhibited significant reductions in tumor size and D-2HG levels post-treatment. This response was correlated with improved overall survival rates compared to historical controls .

Case Study: Combination Therapy

Another study explored the effects of combining this compound with DNA methyltransferase inhibitors. Results indicated that this combination therapy not only reduced tumor burden but also enhanced the overall efficacy of treatment by modulating epigenetic landscapes within tumors .

特性

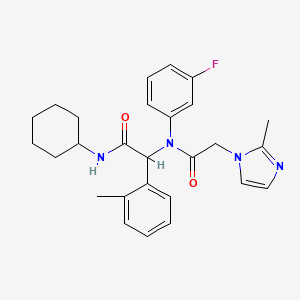

IUPAC Name |

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYGWXSATBUBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718166 | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355326-35-0 | |

| Record name | AGI 5198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1355326-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。